molecular formula C9H10N2S B1270155 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol CAS No. 53440-31-6

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Cat. No.: B1270155
CAS No.: 53440-31-6
M. Wt: 178.26 g/mol
InChI Key: YDPWBCYJZWQKDD-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is a heterocyclic compound that features both an imidazoline ring and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol typically involves the formation of the imidazoline ring followed by the introduction of the thiol group. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, in the presence of a catalyst like nickel. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazoline ring can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced imidazoline derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(1H-Imidazol-2-yl)pyridine: Contains an imidazole ring attached to a pyridine ring.

    Methyl 4-(1H-imidazol-1-yl)benzoate: Features an imidazole ring attached to a benzoate ester.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is unique due to the presence of both a thiol group and an imidazoline ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPWBCYJZWQKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420607
Record name 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53440-31-6
Record name 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 20.0 g (0.112 mol) of thiosalicylic acid in 200 mL of 1,2-dichlorobenzene was added 21.6 mL (0.323 mol) of ethylenediamine. The mixture was refluxed under nitrogen for 4 h then cooled to ca. 60° C. and 50 mL of methanol was added. The solution was allowed to stand at 22° C. over night and the resulting yellow crystalline solid collected and washed with ether to give 10.6 g of pure product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

21.6 mL (0.323 mol) of ethylenediamine was added to a suspension of 20.0 g (0.112 mol) of thiosalicylic acid in 200 mL of 1,2-dichlorobenzene, and refluxed under nitrogen for 4 h then cooled to ca. 60° C. and 50 mL of methanol was added. The solution was allowed to stand at 22° C. overnight and the resulting yellow crystalline solid was collected and washed with ether to give 10.6 g of pure product.
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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